Cas no 2171832-96-3 (4-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3,3-dimethylbutanoic acid)

4-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3,3-dimethylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3,3-dimethylbutanoic acid
- 4-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3,3-dimethylbutanoic acid
- 2171832-96-3
- EN300-1561027
-
- インチ: 1S/C27H34N2O5/c1-27(2,16-25(31)32)18-29-24(30)14-4-3-9-15-28-26(33)34-17-23-21-12-7-5-10-19(21)20-11-6-8-13-22(20)23/h5-8,10-13,23H,3-4,9,14-18H2,1-2H3,(H,28,33)(H,29,30)(H,31,32)
- InChIKey: GJBABMBAXNOKSF-UHFFFAOYSA-N
- SMILES: O(C(NCCCCCC(NCC(C)(C)CC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- 精确分子量: 466.24677219g/mol
- 同位素质量: 466.24677219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 34
- 回転可能化学結合数: 13
- 複雑さ: 673
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.1
- トポロジー分子極性表面積: 105Ų
4-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3,3-dimethylbutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1561027-0.1g |
4-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3,3-dimethylbutanoic acid |
2171832-96-3 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1561027-0.5g |
4-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3,3-dimethylbutanoic acid |
2171832-96-3 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1561027-1.0g |
4-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3,3-dimethylbutanoic acid |
2171832-96-3 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1561027-10.0g |
4-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3,3-dimethylbutanoic acid |
2171832-96-3 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1561027-500mg |
4-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3,3-dimethylbutanoic acid |
2171832-96-3 | 500mg |
$3233.0 | 2023-09-25 | ||
Enamine | EN300-1561027-5.0g |
4-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3,3-dimethylbutanoic acid |
2171832-96-3 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1561027-0.25g |
4-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3,3-dimethylbutanoic acid |
2171832-96-3 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1561027-100mg |
4-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3,3-dimethylbutanoic acid |
2171832-96-3 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1561027-5000mg |
4-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3,3-dimethylbutanoic acid |
2171832-96-3 | 5000mg |
$9769.0 | 2023-09-25 | ||
Enamine | EN300-1561027-10000mg |
4-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3,3-dimethylbutanoic acid |
2171832-96-3 | 10000mg |
$14487.0 | 2023-09-25 |
4-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3,3-dimethylbutanoic acid 関連文献
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
6. Back matter
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
4-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3,3-dimethylbutanoic acidに関する追加情報
Introduction to 4-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3,3-dimethylbutanoic acid and its Significance in Modern Chemical Biology
4-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3,3-dimethylbutanoic acid, identified by the CAS number 2171832-96-3, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structure, has garnered attention due to its potential applications in drug discovery and molecular recognition. The presence of a fluoren-9-ylmethoxycarbonyl moiety and an extended amide backbone suggests a multifaceted role in biochemical interactions, making it a promising candidate for further exploration.
The structural framework of this compound is notable for its complexity, which arises from the combination of aromatic and aliphatic components. The fluoren-9-yl group, a well-studied photophysical entity, contributes to the molecule's ability to engage in photoreactivity and fluorescence-based assays. This feature is particularly relevant in contemporary research where Förster Resonance Energy Transfer (FRET) and other bioluminescent techniques are increasingly employed for probing protein-protein interactions and cellular signaling pathways.
In recent years, there has been a surge in the development of probes that leverage fluorescence properties for real-time monitoring of biological processes. The methoxycarbonyl substituent not only enhances the solubility of the compound but also serves as a handle for further chemical modifications. This adaptability makes it an invaluable tool for synthesizing derivatives with tailored functionalities, enabling researchers to fine-tune their experimental designs.
The amide linkages in the molecule contribute to its stability and bioavailability, critical factors in pharmaceutical applications. Furthermore, the 3,3-dimethylbutanoic acid moiety introduces steric bulk, which can be strategically employed to modulate binding affinities and selectivity. Such structural features are often exploited in the design of peptidomimetics—molecules that mimic peptide sequences while offering improved pharmacokinetic profiles.
Current research in chemical biology increasingly emphasizes the importance of targeted molecular interactions in drug development. The compound's architecture aligns well with this trend, as it provides multiple sites for interaction with biological targets such as enzymes and receptors. For instance, the fluoren-9-ylmethoxycarbonyl group can serve as a fluorescent tag for high-throughput screening (HTS), enabling rapid identification of bioactive compounds.
One of the most compelling aspects of this molecule is its potential as a scaffold for drug discovery. By leveraging computational chemistry and machine learning algorithms, researchers can predict how structural modifications will affect biological activity. This approach has already shown promise in identifying novel therapeutics with reduced side effects and improved efficacy. The hexanamido portion of the molecule provides a flexible platform for such modifications, allowing chemists to explore a wide range of pharmacological profiles.
The integration of advanced synthetic methodologies has further enhanced the utility of this compound. Techniques such as solid-phase peptide synthesis (SPPS) and automated parallel synthesis have made it feasible to generate libraries of derivatives rapidly. These libraries can then be screened using biophysical techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess binding interactions.
In addition to its role as a research tool, this compound holds promise for therapeutic applications. Its ability to interact with biological targets suggests potential use in treating diseases characterized by aberrant protein-protein interactions. For example, it could be developed into an inhibitor targeting pathogenic enzymes or into a chaperone molecule that aids in protein folding.
The growing interest in fluorinated compounds stems from their unique electronic properties and their ability to enhance metabolic stability. The fluoren-9-yl group exemplifies this trend, as it not only serves as a spectroscopic probe but also contributes to the molecule's overall stability in biological environments. This balance between reactivity and stability is crucial for developing drugs that can withstand metabolic degradation while maintaining target specificity.
Recent advancements in analytical techniques have also facilitated deeper insights into the behavior of this compound. Mass spectrometry (MS) coupled with high-resolution detectors allows for precise characterization of molecular species, while nuclear magnetic resonance (NMR) spectroscopy provides detailed information about conformational dynamics. These tools are indispensable for understanding how the molecule behaves within complex biological systems.
The interdisciplinary nature of chemical biology necessitates collaboration across traditional scientific boundaries. Chemists working on 4-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3,3-dimethylbutanoic acid often collaborate with biochemists and pharmacologists to translate laboratory findings into clinical applications. Such collaborations are essential for translating basic research into tangible benefits for patients worldwide.
In conclusion,4-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3,3-dimethylbutanoic acid represents a fascinating compound with diverse applications in chemical biology and pharmaceutical research. Its unique structural features make it an excellent candidate for further exploration, offering insights into molecular recognition processes and serving as a scaffold for drug discovery efforts. As our understanding of biological systems continues to evolve, compounds like this will undoubtedly play an increasingly important role in advancing therapeutic strategies.
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